Literature review of 20Beta-Dihydrocortisol 21-Acetate in endocrinology
Literature review of 20Beta-Dihydrocortisol 21-Acetate in endocrinology
Technical Guide: 20
Executive Summary
20
While the acetate form is primarily utilized as a stable chemical standard, synthetic intermediate, or lipophilic prodrug in research, its core significance in endocrinology lies in the parent compound, 20
This guide bridges the gap between the chemical reagent (the Acetate) and its physiological target (the 20
Part 1: Chemical Identity & Technical Specifications
For researchers sourcing this compound, distinguishing the specific stereochemistry at C-20 is critical. The "
| Property | Specification |
| Common Name | 20 |
| Systematic Name | (11 |
| CAS Number | 66774-49-0 (Acetate) / 116-58-5 (Parent Alcohol) |
| Molecular Formula | C |
| Molecular Weight | 406.51 g/mol |
| Solubility | Soluble in DMSO, Methanol, Chloroform; Sparingly soluble in water.[1][2] |
| Stability | Hydrolytically unstable in basic aqueous media (pH > 8.0). Store at -20°C. |
| Key Structural Feature | Acetyl group at C-21 protects the primary hydroxyl; C-20 hydroxyl is in the |
Part 2: Physiological Context & Mechanism
The relevance of 20
The Carbonyl Reductase Pathway (CBR1)
Unlike the reversible conversion of cortisol to cortisone by 11
-
Reaction: Cortisol + NADPH + H
20 -Dihydrocortisol + NADP -
Significance: This reaction increases in adipose tissue during obesity, contributing to local glucocorticoid clearance and potentially altering sodium retention via MR activation.
Receptor Agonism Profile
Research indicates that 20
-
Glucocorticoid Receptor (GR): Weak agonist.[3][4] It recruits only ~36% of the co-regulators recruited by cortisol.[4]
-
Mineralocorticoid Receptor (MR): Potent agonist .[3][4] It recruits ~77% of co-regulators recruited by cortisol and can induce MR-mediated gene transcription efficiently.
-
Implication: Elevated 20
-DHF (e.g., in obesity) may drive hypertension through MR activation without causing the full spectrum of systemic Cushingoid side effects associated with GR hyperactivation.
Part 3: Visualization of Metabolic Pathways
The following diagram illustrates the position of 20
Caption: Metabolic pathway showing the conversion of Cortisol to 20
Part 4: Experimental Protocols
Protocol A: Preparation of Free 20 -DHF from Acetate Standard
Use this protocol if you possess the stable acetate form but require the active free steroid for receptor binding assays.
Reagents:
-
20
-Dihydrocortisol 21-Acetate (solid) -
Methanol (HPLC Grade)
-
0.1 M Sodium Hydroxide (NaOH)
-
0.1 M Hydrochloric Acid (HCl)
Workflow:
-
Solubilization: Dissolve 1 mg of Acetate in 1 mL of Methanol.
-
Saponification: Add 100
L of 0.1 M NaOH. Vortex gently. -
Incubation: Incubate at room temperature (22°C) for 30 minutes. Note: Monitor via TLC or HPLC to ensure complete disappearance of the ester peak.
-
Neutralization: Add 100
L of 0.1 M HCl to stop the reaction. -
Dilution: Dilute with buffer (PBS) immediately for biological assays to prevent solvent toxicity.
Protocol B: LC-MS/MS Quantification Parameters
For the detection of 20
| Parameter | Setting / Value |
| Ionization Mode | Electrospray Ionization (ESI) Positive |
| Precursor Ion (Parent) | m/z 365.2 [M+H] |
| Precursor Ion (Acetate) | m/z 407.2 [M+H] |
| Common Fragments | m/z 121, 91 (Steroid backbone characteristic ions) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Column | C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 |
| Retention Logic | The Acetate will elute later (more hydrophobic) than the free 20 |
Part 5: Critical Analysis & Future Directions
1. The Stereochemical Pitfall
Researchers must ensure they are using 20
2. Clinical Relevance in Metabolic Syndrome
The conversion of cortisol to 20
References
-
Morgan, R., et al. (2017). "20
-Dihydrocortisol; a weak endogenous agonist of the glucocorticoid receptor but a potent agonist of the mineralocorticoid receptor."[3][4] Endocrine Abstracts, 50, P163. Link -
Tomlinson, J. W., et al. (2004). "11
-Hydroxysteroid Dehydrogenase Type 1: A Tissue-Specific Regulator of Glucocorticoid Response." Endocrine Reviews, 25(5), 831–866. Link -
LGC Standards. (2024). "20Beta-Dihydrocortisol 21-Acetate Product Data Sheet." LGC Standards. Link
-
PubChem. (2025).[1] "11,17,20,21-Tetrahydroxypregn-4-en-3-one, (11beta,20R)- (20
-Dihydrocortisol)."[1] National Library of Medicine. Link -
NIST. (2023). "Hydrocortisone Acetate and Related Steroid Esters." NIST Chemistry WebBook. Link
Sources
- 1. 11,17,20,21-Tetrahydroxypregn-4-en-3-one, (11beta,20R)- | C21H32O5 | CID 12150498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 20β-Dihydrocortisol 21-Acetate | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. endocrine-abstracts.org [endocrine-abstracts.org]
- 5. Hydrocortisone 21-Acetate - LKT Labs [lktlabs.com]
- 6. Hydrocortisone Acetate [webbook.nist.gov]
